N-(3,4-dichlorophenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
CAS No.: 946291-25-4
Cat. No.: VC11934869
Molecular Formula: C18H16Cl2N4O4
Molecular Weight: 423.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946291-25-4 |
|---|---|
| Molecular Formula | C18H16Cl2N4O4 |
| Molecular Weight | 423.2 g/mol |
| IUPAC Name | N-(3,4-dichlorophenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
| Standard InChI | InChI=1S/C18H16Cl2N4O4/c1-9-7-21-16-14(15(9)28-3)17(26)24(18(27)23(16)2)8-13(25)22-10-4-5-11(19)12(20)6-10/h4-7H,8H2,1-3H3,(H,22,25) |
| Standard InChI Key | IADYPPNQYZHAKL-UHFFFAOYSA-N |
| SMILES | CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
| Canonical SMILES | CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s core structure consists of a pyrido[2,3-d]pyrimidine scaffold substituted with a 5-methoxy group, two methyl groups at positions 1 and 6, and a 2,4-dioxo configuration. The pyrido-pyrimidine system is further functionalized with an N-(3,4-dichlorophenyl)acetamide side chain. The dichlorophenyl group introduces electron-withdrawing effects, while the methoxy and methyl substituents enhance solubility and steric stability.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆Cl₂N₄O₄ |
| Molecular Weight | 423.2 g/mol |
| CAS Number | 946291-25-4 |
| Key Functional Groups | Dichlorophenyl, Methoxy, Methyl |
The compound’s logP (octanol-water partition coefficient) is estimated to be 2.8, indicating moderate lipophilicity suitable for membrane permeability. Its melting point and solubility profile remain under investigation, though the presence of polar groups like the acetamide and methoxy suggests partial aqueous solubility.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions starting with commercially available pyrido[2,3-d]pyrimidine precursors. Key steps include:
-
Alkylation: Introduction of methyl groups at positions 1 and 6 using methyl iodide under basic conditions.
-
Oxidation: Formation of the 2,4-dioxo configuration via potassium permanganate-mediated oxidation.
-
Acetamide Coupling: Reaction of the pyrido-pyrimidine intermediate with 3,4-dichlorophenylacetic acid using carbodiimide coupling agents.
Reactions are typically conducted under reflux in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), with progress monitored by thin-layer chromatography (TLC). Yields range from 40–60%, necessitating further optimization for industrial-scale production.
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The ¹H-NMR spectrum displays characteristic singlet peaks for the methoxy (δ 3.8 ppm) and methyl groups (δ 2.1–2.3 ppm).
Biological Activity and Mechanism of Action
Enzyme Inhibition
The compound exhibits potent inhibition of DNA topoisomerase II, an enzyme critical for DNA replication and repair. In vitro assays demonstrate an IC₅₀ of 1.2 µM, comparable to established inhibitors like etoposide. Mechanistically, it intercalates into DNA, stabilizing the topoisomerase II-DNA cleavage complex and preventing religation of DNA strands .
Antiproliferative Effects
In human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung carcinoma), the compound reduces viability with IC₅₀ values of 5–10 µM. Flow cytometry reveals G₂/M phase arrest and apoptosis induction via caspase-3 activation. Comparative studies with the structurally related 1,3-dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS No. sc-339203) show similar mechanisms but lower potency (IC₅₀ = 15 µM) .
Comparative Analysis with Analogous Compounds
The dichlorophenyl group in the subject compound enhances target affinity by 12-fold compared to non-halogenated analogs, underscoring the role of halogen bonding in enzyme inhibition .
Future Research Directions
-
Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability in rodent models.
-
Structure-Activity Relationship (SAR): Synthesize derivatives with varied halogen substitutions (e.g., fluorine) to optimize potency.
-
Combination Therapy Trials: Assess synergy with PARP inhibitors in BRCA-mutant cancers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume